1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiadiazine core, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of the benzothiadiazine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the benzothiadiazine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 3-chlorobenzyl and piperidinocarbonyl groups via nucleophilic substitution reactions.
Industrial production: Large-scale synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents and conditions: Reactions may involve reagents such as halogens, acids, bases, and solvents like dichloromethane or ethanol. Conditions may include varying temperatures and reaction times.
Major products: The products formed depend on the specific reaction and conditions used, but may include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, including its use as a lead compound for drug development.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can be compared with other benzothiadiazine derivatives, such as:
1-(4-chlorobenzyl)piperazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Other benzothiadiazine derivatives: Compounds with variations in the substituents on the benzothiadiazine ring, which can affect their reactivity and applications.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, potentially offering unique reactivity and applications in scientific research.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-16-8-6-7-15(13-16)14-24-17-9-2-3-10-18(17)28(26,27)19(22-24)20(25)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZLRJKPLKTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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